4-(1-Chloroethyl)-4'-nitro-1,1'-biphenyl
Description
4-(1-Chloroethyl)-4'-nitro-1,1'-biphenyl is a halogenated nitroaromatic compound featuring a biphenyl core substituted with a 1-chloroethyl group at the para position of one benzene ring and a nitro group at the para position of the other. This structural configuration confers unique electronic and steric properties, making it a subject of interest in organic synthesis, materials science, and pharmaceutical research.
Properties
CAS No. |
66360-61-0 |
|---|---|
Molecular Formula |
C14H12ClNO2 |
Molecular Weight |
261.70 g/mol |
IUPAC Name |
1-(1-chloroethyl)-4-(4-nitrophenyl)benzene |
InChI |
InChI=1S/C14H12ClNO2/c1-10(15)11-2-4-12(5-3-11)13-6-8-14(9-7-13)16(17)18/h2-10H,1H3 |
InChI Key |
JVZNIVWGEXKUNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Chloroethyl)-4’-nitro-1,1’-biphenyl typically involves electrophilic aromatic substitution reactions. One common method is the nitration of biphenyl to introduce the nitro group, followed by the chlorination of the resulting nitrobiphenyl to attach the chloroethyl group. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for nitration, and thionyl chloride or phosphorus pentachloride for chlorination .
Industrial Production Methods
Industrial production of 4-(1-Chloroethyl)-4’-nitro-1,1’-biphenyl may involve large-scale nitration and chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1-Chloroethyl)-4’-nitro-1,1’-biphenyl can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles such as hydroxide ions, leading to the formation of hydroxyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide in aqueous solution at elevated temperatures.
Reduction: Hydrogen gas with a palladium catalyst under high pressure.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Nucleophilic Substitution: Hydroxyl derivatives.
Reduction: Amino derivatives.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
4-(1-Chloroethyl)-4’-nitro-1,1’-biphenyl has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1-Chloroethyl)-4’-nitro-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the chloroethyl group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogs differ in substituent type, position, or electronic effects. Key examples include:
Key Observations :
- Electron-Withdrawing Groups (EWGs): The nitro group at C4' enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki, Sonogashira) .
- Halogen Effects : Chloro and bromo substituents at C4 increase molecular polarizability but differ in leaving-group ability (Br > Cl) .
- Substituent Position : Moving the nitro group from C4' to C2 (as in 4′-chloro-2-nitro-1,1′-biphenyl) alters reactivity pathways, favoring pyrrole-fused products over pyridine-fused ones in reductive cyclizations .
Physicochemical Properties
Comparative data for select compounds:
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
